molecular formula C9H10BrClFN B3002039 (1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride CAS No. 2243508-85-0

(1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride

Cat. No. B3002039
CAS RN: 2243508-85-0
M. Wt: 266.54
InChI Key: GYMXTVVKCIKXFD-KPSHTFFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclopropane derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In

Scientific Research Applications

Synthesis and Applications in Drug Development

  • Ticagrelor Synthesis : This compound is a key building block in the synthesis of Ticagrelor, a platelet aggregation antagonist. An efficient process for its preparation involves hydrolytic resolution and enzyme catalysis (Wang, Liu, & Tsai, 2019).
  • Biocatalytic Routes for Anti-thrombotic Agents : Various biocatalytic methods have been explored for synthesizing this compound, which is crucial for developing anti-thrombotic agents like Ticagrelor. These methods achieve high enantiomeric excess, indicating precision in the synthesis process (Hugentobler et al., 2016).

Potential in Antiviral Research

  • Anti-Influenza Virus Agents : Research has shown the potential of tricyclic compounds with unique amine moieties, derived from this compound, in developing anti-influenza virus agents (Oka et al., 2001).

Use in Conformational Analysis

  • Conformationally Restricted Analogues of Histamine : The cyclopropane ring of this compound has been utilized to restrict the conformation of biologically active compounds, enhancing activity and aiding in bioactive conformation investigation. This approach has been particularly applied to histamine analogues (Kazuta, Matsuda, & Shuto, 2002).

Explorations in Neuropharmacology

  • Serotonin Neurone Uptake Inhibition : Studies have shown that derivatives of this compound, specifically 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine, can be effective in inhibiting serotonin neurone uptake, suggesting potential neuropharmacological applications (Fuller et al., 1978).

Biocatalysis and Enzyme Studies

  • Enzymatic Hydrolysis in Drug Synthesis : A study focusing on enzymatic hydrolysis using bacterial strains isolated for their esterase activity demonstrated the synthesis of (1R,2S)-N-Boc-vinyl-ACCA ethyl ester, a derivative of this compound, indicating its significance in biocatalytic asymmetric synthesis for drug research (Zhu, Shi, Zhang, & Zheng, 2018).

properties

IUPAC Name

(1R,2S)-2-(2-bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMXTVVKCIKXFD-KPSHTFFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=CC=C2Br)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(2-Bromo-6-fluorophenyl)cyclopropan-1-amine;hydrochloride

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